Cas no 480424-94-0 (4-Formamidophenylboronic acid, pinacol ester)
4-Formamidophenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
- 4-Formamidophenylboronic acid, pinacol ester
- 4-Formylaminophenylboronic acid, pinacol ester
- 4-FORMYLAMINO-PHENYLBORONIC ACID, PINACOL ESTER
- Formamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) phenyl]formamide
- N[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-formamide
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- MDL: MFCD03789266
- Inchi: 1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-7-11(8-6-10)15-9-16/h5-9H,1-4H3,(H,15,16)
- InChI Key: CDYFHMUSLGPPMI-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(=CC=2)NC=O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 247.13800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Color/Form: solid
- Melting Point: 116.7-118.2°C
- PSA: 47.56000
- LogP: 2.26300
- Solubility: Not determined
4-Formamidophenylboronic acid, pinacol ester Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-Formamidophenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Formamidophenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 010843-5g |
N[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-formamide |
480424-94-0 | 95% | 5g |
£156.00 | 2022-03-01 | |
| Chemenu | CM133929-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480424-94-0 | 95 % | 1g |
$79 | 2021-08-05 | |
| Chemenu | CM133929-5g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480424-94-0 | 95 % | 5g |
$316 | 2021-08-05 | |
| Chemenu | CM133929-25g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480424-94-0 | 95 % | 25g |
$459 | 2021-08-05 | |
| Alichem | A019118655-25g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480424-94-0 | 95% | 25g |
$479.44 | 2023-09-01 | |
| TRC | F692113-100mg |
4-Formamidophenylboronic acid, pinacol ester |
480424-94-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F692113-250mg |
4-Formamidophenylboronic acid, pinacol ester |
480424-94-0 | 250mg |
$110.00 | 2023-05-18 | ||
| TRC | F692113-500mg |
4-Formamidophenylboronic acid, pinacol ester |
480424-94-0 | 500mg |
$161.00 | 2023-05-18 | ||
| TRC | F692113-1g |
4-Formamidophenylboronic acid, pinacol ester |
480424-94-0 | 1g |
$ 185.00 | 2022-06-04 | ||
| AK Scientific | AMTB595-250mg |
4-Formamidophenylboronic acid pinacol ester |
480424-94-0 | 97% | 250mg |
$24 | 2025-02-18 |
4-Formamidophenylboronic acid, pinacol ester Suppliers
4-Formamidophenylboronic acid, pinacol ester Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-Formamidophenylboronic acid, pinacol ester
4-Formamidophenylboronic Acid, Pinacol Ester: A Comprehensive Overview
4-Formamidophenylboronic acid, pinacol ester, with the CAS number 480424-94-0, is a versatile compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is particularly notable for its role in cross-coupling reactions, a cornerstone of modern organic chemistry. The pinacol ester derivative of 4-formamidophenylboronic acid is highly valued for its stability and reactivity, making it an essential reagent in the construction of complex molecular architectures.
The synthesis of 4-formamidophenylboronic acid, pinacol ester typically involves a multi-step process that begins with the preparation of the corresponding boronic acid. Recent advancements in catalytic methods have significantly streamlined this process, enhancing both yield and purity. The use of transition metal catalysts, such as palladium complexes, has been pivotal in achieving these improvements. These catalysts not only accelerate the reaction but also enable the selective formation of the desired product, minimizing byproduct formation.
In terms of applications, 4-formamidophenylboronic acid, pinacol ester is widely employed in Suzuki-Miyaura coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds between boronic acids and aryl halides or other electrophiles. The ability to form these bonds under mild conditions has made this compound indispensable in the synthesis of biologically active molecules, pharmaceutical intermediates, and advanced materials.
Recent studies have highlighted the potential of 4-formamidophenylboronic acid, pinacol ester in the development of novel materials with tailored electronic properties. Researchers have successfully incorporated this compound into conjugated systems, leading to materials with enhanced conductivity and stability. These findings underscore its importance in advancing technologies such as organic electronics and optoelectronics.
The structural integrity and reactivity of 4-formamidophenylboronic acid, pinacol ester are heavily influenced by its chemical composition. The presence of the formamide group introduces unique electronic effects that enhance its reactivity in certain reactions while providing stability in others. This dual functionality makes it a valuable component in both academic research and industrial applications.
In conclusion, 4-formamidophenylboronic acid, pinacol ester, with CAS number 480424-94-0, stands as a testament to the ingenuity and progress in modern organic chemistry. Its role in facilitating complex molecular constructions and its contributions to material science highlight its significance as a key compound in contemporary research and development.
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